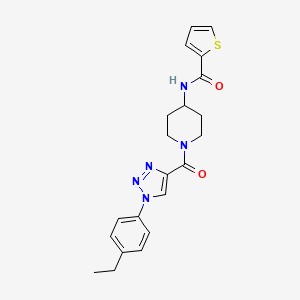

N-(1-(1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)thiophene-2-carboxamide

Description

N-(1-(1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)thiophene-2-carboxamide is a heterocyclic compound featuring a triazole core conjugated with a piperidine ring and a thiophene-carboxamide moiety. Its structural complexity arises from the fusion of aromatic and aliphatic systems, which is characteristic of compounds designed for pharmaceutical applications, particularly in targeting enzymes or receptors with high specificity. The piperidine and thiophene-carboxamide groups contribute to conformational rigidity and hydrogen-bonding capabilities, critical for molecular interactions in biological systems.

Properties

IUPAC Name |

N-[1-[1-(4-ethylphenyl)triazole-4-carbonyl]piperidin-4-yl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N5O2S/c1-2-15-5-7-17(8-6-15)26-14-18(23-24-26)21(28)25-11-9-16(10-12-25)22-20(27)19-4-3-13-29-19/h3-8,13-14,16H,2,9-12H2,1H3,(H,22,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFTVEDPHNWASTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-(1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)thiophene-2-carboxamide is a complex organic compound that integrates a triazole ring with a piperidine moiety and a thiophene structure. This unique combination suggests potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores its biological activity based on recent research findings.

Chemical Structure

The compound can be represented by the following structural formula:

Biological Activity Overview

Research indicates that compounds containing the triazole and thiophene moieties exhibit diverse biological properties, including:

- Anticancer Activity : The triazole derivatives have shown selective cytotoxic effects against various cancer cell lines.

- Antimicrobial Properties : Some derivatives demonstrate significant antibacterial activity against Gram-positive and Gram-negative bacteria.

- Antitrypanosomal Effects : Certain triazole-based compounds have shown efficacy against Trypanosoma cruzi.

Anticancer Activity

A study highlighted the antiproliferative potency of various triazole derivatives, including those similar to this compound. These compounds exhibited cytotoxicity comparable to doxorubicin, a standard chemotherapeutic agent. The mechanism of action includes:

- Induction of apoptosis as evidenced by morphological changes in treated cells.

- DNA fragmentation and damage without direct intercalation into DNA.

Table 1: Anticancer Activity Data

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 4a | Jurkat T-cells | 5.0 | Apoptosis induction |

| 4b | HeLa | 3.7 | DNA damage |

| 4c | MCF7 | 6.2 | Membrane blebbing |

Antimicrobial Properties

The compound's structural components suggest potential antimicrobial activity. Triazoles are known for their effectiveness against various pathogens. Recent studies have demonstrated that similar compounds exhibit:

- Inhibition of bacterial growth : Effective against Staphylococcus aureus and Escherichia coli.

Table 2: Antimicrobial Activity Data

| Compound | Bacteria Tested | Inhibition Zone (mm) |

|---|---|---|

| 6d | S. aureus | 17 |

| 6e | E. coli | 15 |

| 6f | B. subtilis | 14 |

Antitrypanosomal Effects

Research has also focused on the potential of triazole-based compounds in treating Chagas disease caused by T. cruzi. Studies indicate that some derivatives show significant activity with IC50 values considerably lower than those of existing treatments.

Table 3: Antitrypanosomal Activity Data

| Compound | IC50 (µM) | Effectiveness Against T. cruzi |

|---|---|---|

| 1d | 0.21 | High |

| 1f | 1.23 | Moderate |

| 1g | 2.28 | Moderate |

Case Studies

Several case studies have been documented regarding the efficacy of triazole derivatives:

- Case Study A : A derivative similar to the compound was tested for its anticancer properties in vitro and showed promising results against multiple cancer cell lines.

- Case Study B : Another study evaluated the antimicrobial effects of a related compound and found significant inhibition of bacterial growth, indicating its potential as an antibiotic agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of N-(1-(1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)thiophene-2-carboxamide , it is compared to structurally related compounds with analogous functional groups.

Table 1: Structural and Functional Comparison

Key Observations :

Substituent Effects: The 4-ethylphenyl group in the target compound contrasts with the 4-nitrophenyl group in 's triazole derivative. Nitro groups typically increase electron-withdrawing effects, reducing metabolic stability but enhancing electrophilic reactivity . The thiophene-2-carboxamide moiety in the target compound differs from the carbothioamide in . Carbothioamides exhibit stronger hydrogen-bonding due to sulfur’s polarizability, which may enhance binding to metal-containing enzymes .

Core Structure Differences :

- The piperidine ring in the target compound vs. piperazine in ’s carboxamide: Piperazine’s additional nitrogen atom increases basicity and solubility, whereas piperidine’s six-membered ring offers greater conformational flexibility .

Biological Implications :

- ’s triazole-carbothioamide hybrid demonstrated antimicrobial activity , attributed to the nitro group’s electron-deficient nature facilitating interactions with microbial enzymes . The target compound’s ethylphenyl group may shift activity toward eukaryotic targets (e.g., kinases) due to improved membrane permeability.

Synthetic Approaches :

- The target compound likely employs click chemistry (azide-alkyne cycloaddition) for triazole formation, similar to methods used in . However, coupling the piperidine-thiophene carboxamide would require carbodiimide-mediated amidation, a standard method for carboxamide synthesis .

Research Findings and Data

Table 2: Hypothetical Physicochemical Properties

| Property | Target Compound | Compound | Compound |

|---|---|---|---|

| Molecular Weight (g/mol) | ~425 | ~356 | ~267 |

| LogP (Predicted) | 3.8 | 2.1 | 1.5 |

| Hydrogen Bond Donors | 2 | 2 | 1 |

| Rotatable Bonds | 6 | 5 | 4 |

| Aromatic Rings | 3 | 2 | 2 |

Notes:

- The higher LogP of the target compound reflects the ethylphenyl group’s contribution to lipophilicity.

- The rotatable bond count suggests moderate flexibility, balancing target engagement and metabolic stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.